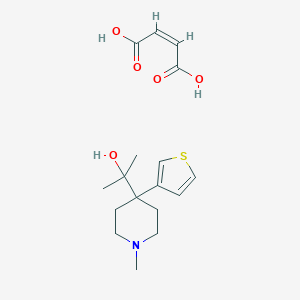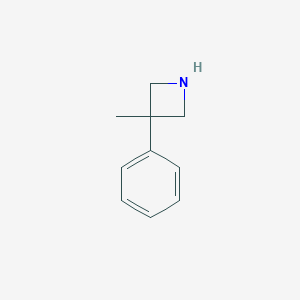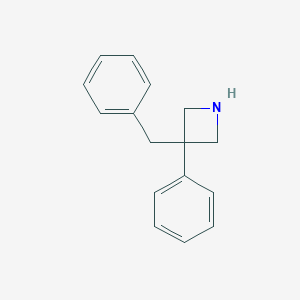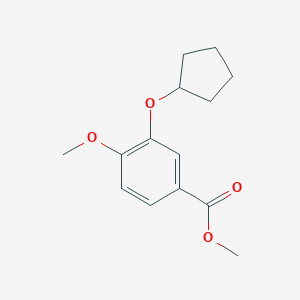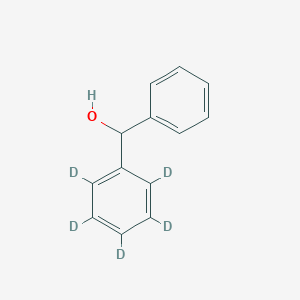
Bromanilic acid
概要
説明
Bromanilic acid is a ferroelectric material that contains nitrogen atoms. It is an active chemical that can be used to create holograms and light-emitting diodes . Bromanilic acid has been shown to have vibrational and structural properties .
Molecular Structure Analysis
Bromanilic acid has a molecular formula of C6H2Br2O4 . The molecule contains a total of 14 bonds, including 12 non-H bonds, 4 multiple bonds, 4 double bonds, 1 six-membered ring, 2 ketones (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
Bromanilic acid is involved in hydrogen-bonding interactions in molecular complexes, producing a charge-assisted bifurcated N–H…O hydrogen bond . These interactions are crucial for determining the chemical structure and reactivity of the molecules .
Physical And Chemical Properties Analysis
Bromanilic acid has a molecular weight of 297.89 g/mol . It’s stored at temperatures between 2°C and 8°C . The melting point is 270°C . The compound is also characterized by an electron density, topological properties, electrostatic potential, and atomic charges .
科学的研究の応用
Pharmaceutical Research
Bromanilic acid has been used in the formation of molecular complexes, such as 2,5-Lutidinium bromanilate . This complex involves hydrogen-bonding interactions, producing a charge-assisted bifurcated N–H…O hydrogen bond . The bond characteristics are determined from the experimental charge density distribution of the molecular complex . This research is particularly significant in the design of pharmaceutical materials .
Chemical Research
In chemical research, Bromanilic acid is known for its role in the formation of molecular complexes . These complexes are crucial in understanding the chemical structure and reactivity of molecules in the field of crystallography . The charge-assisted hydrogen bond in these complexes also plays a key role in the salt formation process with desired properties in drug engineering .
Environmental Research
While there’s no direct evidence of Bromanilic acid being used in environmental research, it’s worth noting that similar compounds play a significant role in environmental remediation . For instance, boron, another element, is essential for plant growth and development, and its abundance in soils can threaten both plant and human health .
Industrial Research
Bromanilic acid is available for purchase from various chemical suppliers, indicating its potential use in industrial research . However, specific applications in this field are not explicitly mentioned in the available resources.
Agricultural Research
Similar to environmental research, while there’s no direct evidence of Bromanilic acid being used in agricultural research, it’s worth noting that similar compounds play a significant role in agriculture . For instance, boron is an essential nutrient for plants, and its insufficiency or toxicity in the soil can affect plant growth .
Food Research
Although there’s no direct evidence of Bromanilic acid being used in food research, organic acids produced by microbial fermentation processes are used in the food industry . These acids are versatile ingredients used in various food products .
Safety and Hazards
When handling Bromanilic acid, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It’s also important to ensure adequate ventilation and to keep away from sources of ignition .
将来の方向性
Bromanilic acid has been studied in the context of molecular complexes, particularly in the field of crystal engineering . Future research may focus on further understanding the atomic, molecular, and electronic properties of Bromanilic acid . Another area of interest is the phase transitions of Bromanilic acid in different temperature conditions .
作用機序
Mode of Action
It is known that Bromanilic acid can form hydrogen bonds, which may play a role in its interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by Bromanilic acid are not well-defined. Given its potential to form hydrogen bonds, it may influence a variety of biochemical processes. The specific pathways and downstream effects remain to be determined .
Result of Action
It has been suggested that Bromanilic acid may have vibrational and structural properties, which could be important for the development of new technologies
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of Bromanilic acid
特性
IUPAC Name |
2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWPTALVQRAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063437 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromanilic acid | |
CAS RN |
4370-59-6 | |
| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromanilic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for bromanilic acid?
A1: Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone, has the molecular formula C6H2Br2O4 and a molecular weight of 297.89 g/mol []. Its structure is characterized by a quinoid ring with two hydroxyl groups and two bromine atoms as substituents. Spectroscopically, it displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. [, , , , , ].
Q2: How does bromanilic acid interact with other molecules in crystal structures?
A2: Bromanilic acid commonly interacts with other molecules via hydrogen bonding, primarily through its hydroxyl groups acting as hydrogen bond donors and its carbonyl oxygens as acceptors [, , , , , , , , , ]. It often forms co-crystals with N-heterocyclic compounds like pyridines, pyrazines, and bipyridines, establishing charge-assisted N-H···O hydrogen bonds [, , , , , , ]. The bromine atoms can also participate in halogen bonding and C-H···Br interactions, influencing the overall crystal packing [].
Q3: What are the common structural motifs observed in co-crystals of bromanilic acid with pyridine derivatives?
A3: Bromanilic acid consistently forms robust supramolecular synthons in co-crystals with pyridine derivatives. A 1:2 stoichiometry generally leads to the formation of PBP synthons, while a 1:1 stoichiometry often results in PBBP synthons, where P represents a methylpyridine molecule and B represents a bromanilic acid molecule []. These synthons are stabilized by hydrogen bonding and halogen interactions, contributing to the predictability of crystal packing in these systems.
Q4: Can you elaborate on the proton transfer capability of bromanilic acid in molecular complexes?
A4: Bromanilic acid readily undergoes proton transfer with nitrogen-containing heterocyclic compounds [, , ]. This proton transfer from the hydroxyl group of bromanilic acid to the nitrogen atom of the heterocycle results in the formation of ionic molecular complexes, often referred to as molecular salts [, , , ]. The protonation state and stoichiometry of the complex significantly influence the resulting supramolecular synthons and overall crystal packing.
Q5: How does the protonation state of bromanilic acid impact its interactions and crystal packing?
A5: The protonation state of bromanilic acid directly affects its charge and hydrogen bonding capabilities. In its neutral form, it exists as a dihydroxyquinone, forming hydrogen bonds through both hydroxyl and carbonyl groups. Upon deprotonation, it becomes anionic, enhancing its hydrogen bond acceptor ability and often leading to the formation of stronger charge-assisted hydrogen bonds [, , , , , , ]. This difference in hydrogen bonding behavior significantly influences the crystal packing and potential applications of the resulting complexes.
Q6: What is the significance of quinoid ring stacking in bromanilic acid salts?
A6: In alkali metal salts of bromanilic acid, the quinoid rings exhibit face-to-face stacking interactions [, , ]. This stacking arrangement, governed by π-π interactions, significantly impacts the electronic properties and solid-state packing of these salts. The distance and offset between the stacked rings vary depending on the charge state of the bromanilic acid molecule, influencing the conductivity and potential applications in materials science.
Q7: How does the substitution of bromine with other halogens in anilic acids affect their supramolecular synthons?
A7: Substituting bromine in bromanilic acid with other halogens like chlorine (chloranilic acid) or fluorine (fluoranilic acid) influences the strength of halogen bonding interactions and acidity of the anilic acid [, , , , ]. These changes impact the proton transfer ability and the overall strength and geometry of hydrogen bonds formed with co-crystallizing molecules. Consequently, different halogens on the anilic acid scaffold can lead to variations in supramolecular synthon formation and crystal packing arrangements.
Q8: Has bromanilic acid been investigated for potential ferroelectric properties?
A8: Yes, co-crystals of bromanilic acid with specific organic molecules, such as phenazine and 5,5'-dimethyl-2,2'-bipyridine, have demonstrated ferroelectric properties [, , , , , ]. The ferroelectric behavior arises from the ordered arrangement of dipoles within the crystal lattice, often associated with proton ordering within hydrogen bonds. The temperature at which these materials exhibit ferroelectricity (Curie point) varies depending on the co-crystallizing molecule and the strength of intermolecular interactions.
Q9: Are there any studies investigating the dynamics of methyl groups in bromanilic acid complexes?
A9: Yes, studies employing inelastic neutron scattering (INS) have been conducted on bromanilic acid complexes with methyl-substituted pyrazines to understand the dynamics of methyl groups [, , ]. These studies provide insights into the rotational barriers and tunneling splitting of methyl groups within the crystal lattice, influenced by factors such as hydrogen bonding interactions and steric hindrance. The presence of charge transfer phenomena within the complex can also affect the rotational dynamics of methyl groups.
Q10: Can bromanilic acid act as a bridging ligand in metal complexes?
A10: Yes, bromanilic acid can act as a bridging ligand in metal complexes, as demonstrated by the formation of binuclear oxovanadium(IV) complexes [, ]. In these complexes, the deprotonated bromanilic acid (bromanilate) acts as a bridging ligand, coordinating to two vanadium centers through its oxygen atoms. These complexes exhibit interesting magnetic properties, which can be tuned by modifying the ancillary ligands coordinated to the vanadium ions.
Q11: Have there been any investigations into the elastic flexibility of bromanilic acid-based co-crystals?
A11: Research has explored the elastic flexibility of co-crystals formed between bromanilic acid and phenazine [, ]. These co-crystals exhibit a degree of flexibility, with the chloranilic acid analog showing superior flexibility compared to the bromanilic acid counterpart. The flexibility is attributed to the combined effects of weak hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal structure. This property allows for potential applications in flexible electronic devices.
Q12: Is there any research on using bromanilic acid in the synthesis of polymers?
A12: Bromanilic acid has been utilized in the synthesis of benzo[1,2-d:4,5-d′]bisthiazole–thieno[3,4-c]pyrrole-4,6-dione copolymer (pBBTzTPD) [, ]. This involved a novel synthetic route employing bromanilic acid and thiourea as starting materials. The resulting polymer, a nitrogen-substituted analog of the high-performance organic photovoltaic donor copolymer pBDTTPD, demonstrates the potential of using bromanilic acid as a building block in the development of novel materials.
Q13: Have any theoretical studies been conducted on bromanilic acid complexes?
A13: Theoretical calculations, including density functional theory (DFT) calculations, have been employed to study the electronic structure, vibrational frequencies, and intermolecular interactions in bromanilic acid complexes [, , ]. These calculations provide insights into the nature of bonding, charge distribution, and vibrational modes within these systems, complementing experimental observations and aiding in the interpretation of spectroscopic data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



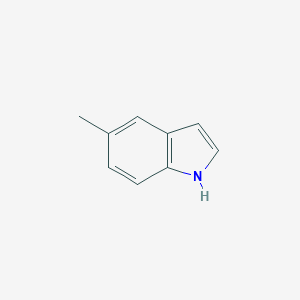
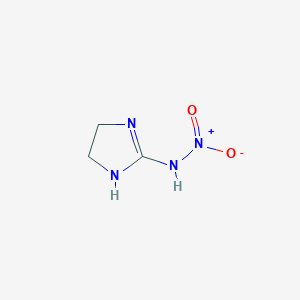
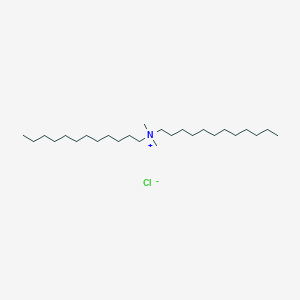

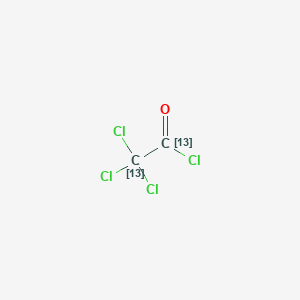
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

